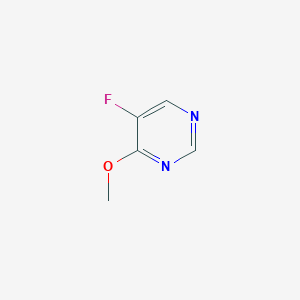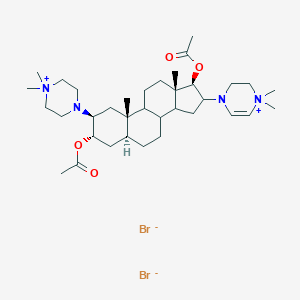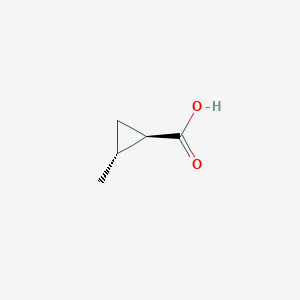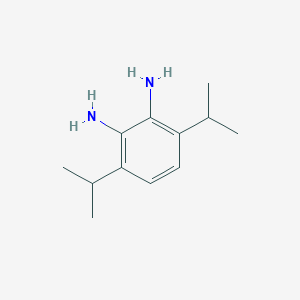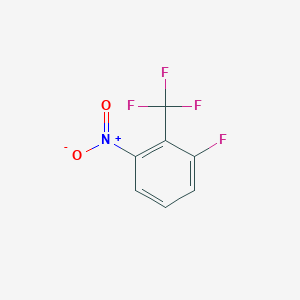
1-Fluoro-3-nitro-2-(trifluorometil)benceno
Descripción general
Descripción
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4NO2 and a molecular weight of 209.1 g/mol . It is a derivative of benzene, characterized by the presence of fluoro, nitro, and trifluoromethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Métodos De Preparación
The synthesis of 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene involves several steps. One common method includes the nitration of 1-fluoro-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial production methods often involve the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of specialized catalysts and optimized reaction conditions to achieve efficient synthesis on a larger scale .
Análisis De Reacciones Químicas
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-fluoro-3-amino-2-(trifluoromethyl)benzene .
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene is primarily related to its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the compound’s reactivity and stability. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable component in drug design .
Comparación Con Compuestos Similares
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Fluoro-1-nitro-3-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the functional groups, leading to variations in reactivity and applications.
4-Fluoro-3-nitrobenzotrifluoride: Another related compound with different substitution patterns, affecting its chemical properties and uses.
The uniqueness of 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
IUPAC Name |
1-fluoro-3-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTQCANMBSHSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


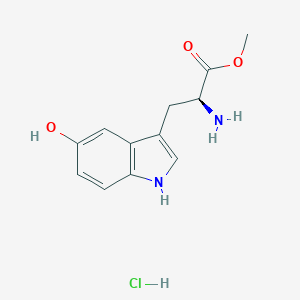

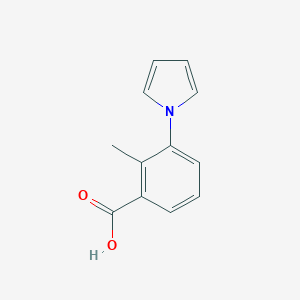

![5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B46167.png)
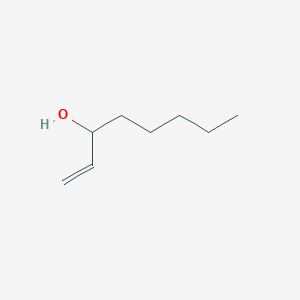
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
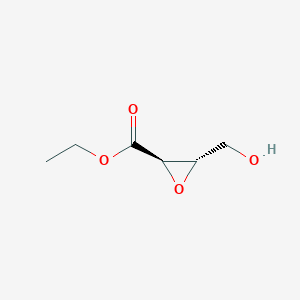
![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)
